molecular formula C15H17N3O4 B2855921 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide CAS No. 2034277-58-0

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2855921
CAS No.: 2034277-58-0
M. Wt: 303.318
InChI Key: ZLIMBKBQUWSPSJ-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and an imidazolidine-1-carboxamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely continue to explore the therapeutic potential of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, followed by the formation of the imidazolidine ring through a cyclization reaction involving appropriate amine and carbonyl precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of microwave-assisted synthesis to accelerate reaction times and improve yields . Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-15(21,9-17-14(20)18-7-6-16-13(18)19)12-8-10-4-2-3-5-11(10)22-12/h2-5,8,21H,6-7,9H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIMBKBQUWSPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CCNC1=O)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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